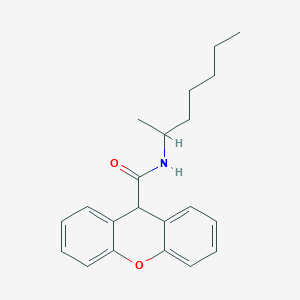
N-(heptan-2-yl)-9H-xanthene-9-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(heptan-2-yl)-9H-xanthene-9-carboxamide is an organic compound that belongs to the class of xanthene derivatives. Xanthene derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a xanthene core structure with a carboxamide group attached to it, along with a 1-methylhexyl substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(heptan-2-yl)-9H-xanthene-9-carboxamide typically involves the reaction of 9H-xanthene-9-carboxylic acid with 1-methylhexylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or tetrahydrofuran (THF) to dissolve the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(heptan-2-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding xanthene derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carboxamide group to other functional groups such as amines or alcohols.
Substitution: The compound can participate in substitution reactions where the 1-methylhexyl group or other substituents are replaced by different groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield xanthone derivatives, while reduction can produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
N-(heptan-2-yl)-9H-xanthene-9-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex xanthene derivatives and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and fluorescent materials due to its xanthene core structure.
Wirkmechanismus
The mechanism of action of N-(heptan-2-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-methylhexyl)-1-naphthamide: Another carboxamide derivative with a similar structure but a naphthalene core instead of a xanthene core.
2-[1-methylhexyl]-4,6-dinitrophenol: A compound with a similar 1-methylhexyl substituent but different core structure and functional groups.
Uniqueness
N-(heptan-2-yl)-9H-xanthene-9-carboxamide is unique due to its xanthene core structure, which imparts specific chemical and physical properties
Eigenschaften
Molekularformel |
C21H25NO2 |
|---|---|
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
N-heptan-2-yl-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C21H25NO2/c1-3-4-5-10-15(2)22-21(23)20-16-11-6-8-13-18(16)24-19-14-9-7-12-17(19)20/h6-9,11-15,20H,3-5,10H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
YHMPQXDBWAFMDZ-UHFFFAOYSA-N |
SMILES |
CCCCCC(C)NC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |
Kanonische SMILES |
CCCCCC(C)NC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


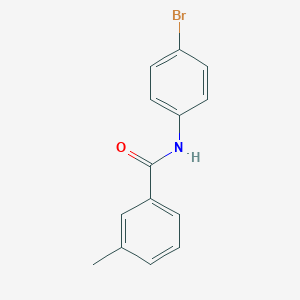
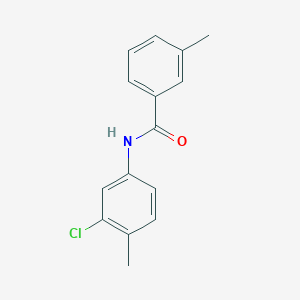
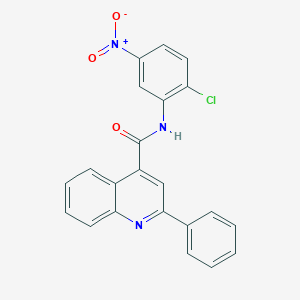
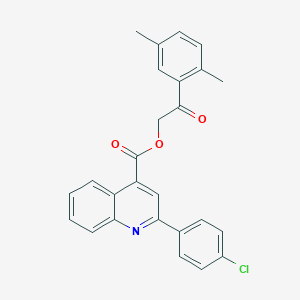
![3-bromo-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B329472.png)
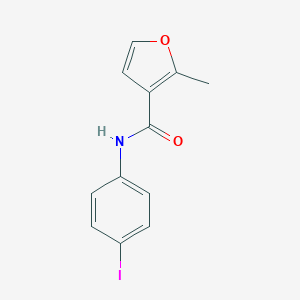
![3,4-dichloro-N-[3-[(3,4-dichlorobenzoyl)amino]-2,2-dimethylpropyl]benzamide](/img/structure/B329480.png)
![2-(3,4-dimethylphenyl)-N-(3-{4-[3-({[2-(3,4-dimethylphenyl)quinolin-4-yl]carbonyl}amino)propyl]piperazin-1-yl}propyl)quinoline-4-carboxamide](/img/structure/B329482.png)
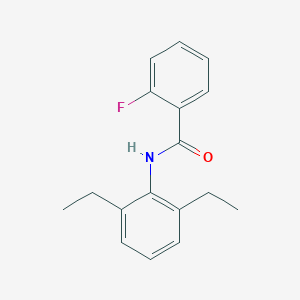
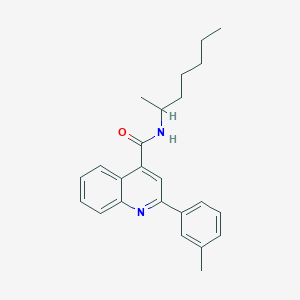
![2-(4-Methoxyphenyl)-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)quinoline](/img/structure/B329485.png)
![3-chloro-N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B329487.png)
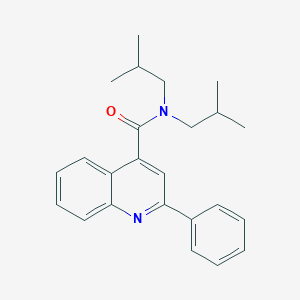
![N-[3-(4-{3-[(3,5-dimethoxybenzoyl)amino]propyl}-1-piperazinyl)propyl]-3,5-dimethoxybenzamide](/img/structure/B329491.png)
